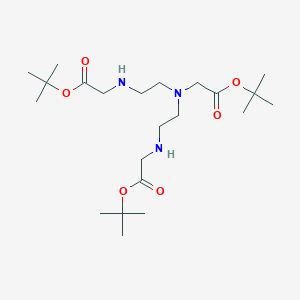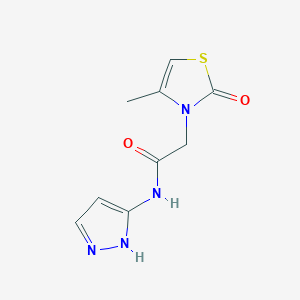
n-(4-Cyanophenyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Cyanophenyl)picolinamide: is an organic compound with the molecular formula C13H9N3O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 4-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chan–Lam Coupling Reaction: One of the most common methods for synthesizing n-(4-Cyanophenyl)picolinamide involves the Chan–Lam coupling reaction.
Cyanoacetylation of Amines: Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: n-(4-Cyanophenyl)picolinamide can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the cyano group.
Condensation Reactions: It can participate in condensation reactions with ketones to form heterocyclic compounds.
Common Reagents and Conditions:
Copper Catalysts: Used in Chan–Lam coupling reactions.
Alkyl Cyanoacetates: Used in cyanoacetylation reactions.
Major Products Formed:
Pyridinium Salts: Formed during reactions with ketones.
Heterocyclic Compounds: Formed through condensation reactions.
Applications De Recherche Scientifique
Chemistry: n-(4-Cyanophenyl)picolinamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme activities and protein interactions. It has been used in the production of 2-picolinamide through biocatalysis .
Medicine: It has been studied for its antifungal properties and its interaction with fungal enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of n-(4-Cyanophenyl)picolinamide involves its interaction with specific molecular targets. For example, in antifungal applications, it targets the cytochrome bc1 complex, binding to the Qi-site and inhibiting the enzyme’s activity . This inhibition disrupts the electron transport chain, leading to the death of the fungal cells.
Comparaison Avec Des Composés Similaires
Picolinamide (C6H6N2O): A simpler analog of n-(4-Cyanophenyl)picolinamide, used in various chemical and biological applications.
N-(2-Cyanophenyl)picolinamide (C13H9N3O): Another analog with the cyano group in a different position, used in similar applications.
Uniqueness: this compound is unique due to the specific positioning of the cyano group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and applications compared to its analogs.
Propriétés
Formule moléculaire |
C13H9N3O |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-4-6-11(7-5-10)16-13(17)12-3-1-2-8-15-12/h1-8H,(H,16,17) |
Clé InChI |
WUYINQBOZASLCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
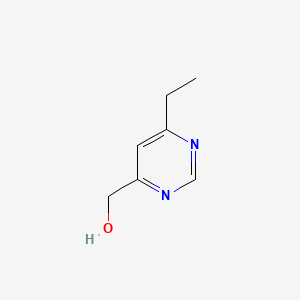
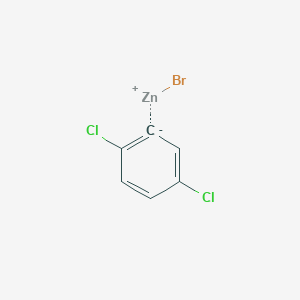
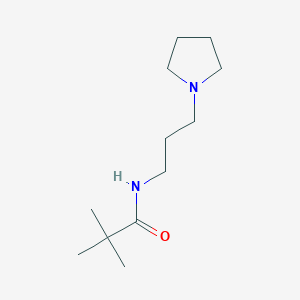
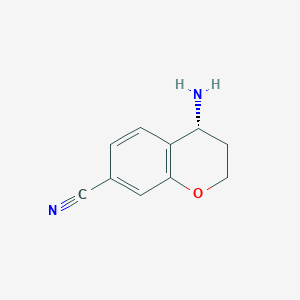

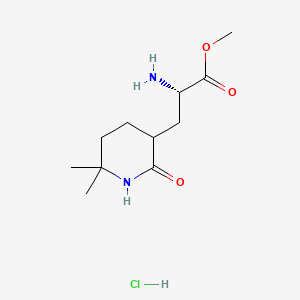
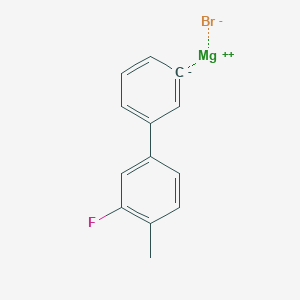
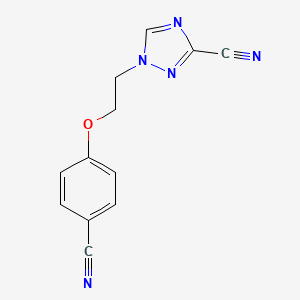
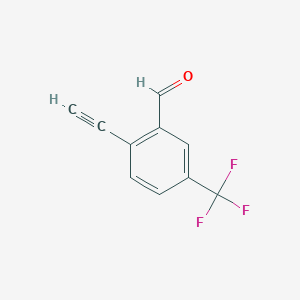

![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)
